![molecular formula C23H26N4O3S B2957252 2-{[1-[2-(benzylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(4-ethylphenyl)acetamide CAS No. 921846-51-7](/img/structure/B2957252.png)
2-{[1-[2-(benzylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(4-ethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound is likely quite complex due to the presence of several different functional groups. The benzylamino group, for example, is a common functional group in organic chemistry that consists of a benzene ring attached to an amino group . The imidazole ring is a five-membered ring that contains two nitrogen atoms . The acetamide group consists of a carbonyl group (a carbon atom double-bonded to an oxygen atom) attached to a nitrogen atom .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For example, the benzylamino group could potentially undergo reactions such as N-alkylation . The imidazole ring could participate in various reactions typical of aromatic heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups it contains. For example, the presence of the polar acetamide group could impact the compound’s solubility in various solvents . The benzylamino group and the imidazole ring could contribute to the compound’s reactivity .Scientific Research Applications
pKa Determination and Drug Precursor Applications
- pKa Determination: A study by Duran and Canbaz (2013) focused on synthesizing drug precursor compounds similar to the specified compound, determining their acidity constants via UV spectroscopic studies. These derivatives' pKa values, indicating their acidity or basicity, were thoroughly analyzed, highlighting their relevance in drug formulation and development (Duran & Canbaz, 2013).
Antimicrobial Activities
- Antimicrobial Activities: Sharma et al. (2004) synthesized compounds exhibiting antimicrobial activities against susceptible and resistant Gram-positive and Gram-negative bacteria. These findings suggest the potential utility of similar compounds in developing new antibacterial agents (Sharma, Sharma, & Rane, 2004).
Antioxidant Activity and Coordination Complexes
- Antioxidant Activity and Coordination Complexes: Research by Chkirate et al. (2019) on pyrazole-acetamide derivatives, which share structural similarities with the mentioned compound, revealed significant antioxidant activities. These derivatives, upon coordination with Co(II) and Cu(II) ions, formed complexes that presented potential as antioxidants (Chkirate et al., 2019).
Anticancer Activities
- Anticancer Activities: Duran and Demirayak (2012) explored the anticancer properties of similar acetamide derivatives against various human tumor cell lines, including melanoma. This study underscores the potential therapeutic applications of such compounds in oncology (Duran & Demirayak, 2012).
Antibacterial Agents
- Antibacterial Agents: Ramalingam et al. (2019) synthesized derivatives with significant antibacterial activity, providing insights into designing new drugs to combat bacterial infections (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Cascade Reactions and Heterocyclic Syntheses
- Cascade Reactions and Heterocyclic Syntheses: A study by Schmeyers and Kaupp (2002) on thioureido-acetamides, closely related to the compound of interest, highlighted their utility in synthesizing various heterocyclic compounds through cascade reactions, indicating the versatility of such structures in organic synthesis (Schmeyers & Kaupp, 2002).
properties
IUPAC Name |
N-benzyl-2-[2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-2-17-8-10-19(11-9-17)26-22(30)16-31-23-25-13-20(15-28)27(23)14-21(29)24-12-18-6-4-3-5-7-18/h3-11,13,28H,2,12,14-16H2,1H3,(H,24,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGENJXDGXGIHTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)NCC3=CC=CC=C3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.